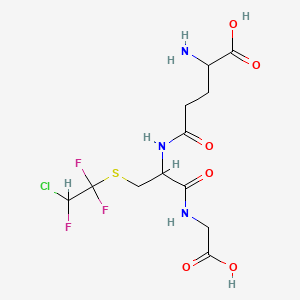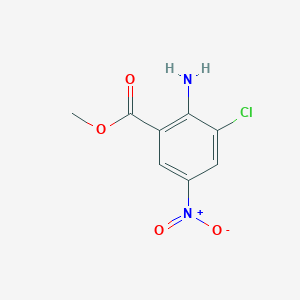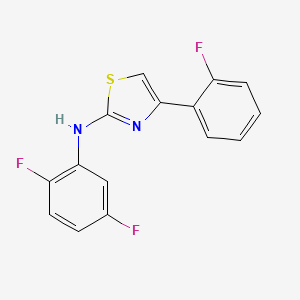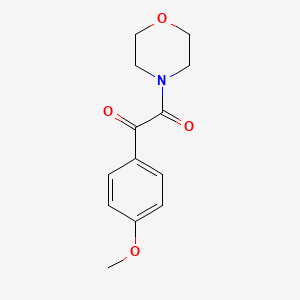
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (S)-4-(tert-butoxycarbonyl)piperazine-1-carboxylate
- Sodium (S)-4-(tert-butoxycarbonyl)piperazine-3-carboxylate
Uniqueness
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is unique due to the specific positioning of the carboxylate group on the piperazine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H17N2NaO4 |
|---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4.Na/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/t7-;/m0./s1 |
InChI-Schlüssel |
LVUJZMLWSOMDQT-FJXQXJEOSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


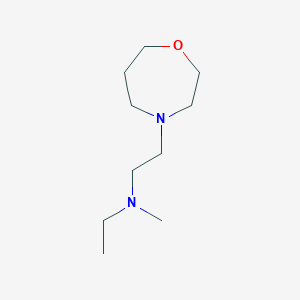
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
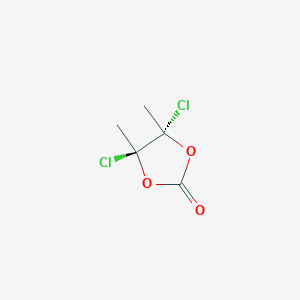
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)

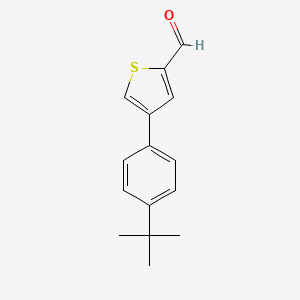


![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

